Tricin 5-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Plant metabolite

Tricin 5-glucoside is recognized as a plant metabolite, a substance naturally produced by plants. Research on plant metabolites focuses on their role in plant biology and defense mechanisms PubChem: .

Isolation and identification

Studies have isolated and identified Tricin 5-glucoside from various plant sources, including Vellozia epidendroides and Sasa kurilensis PubChem: . This helps us understand the natural distribution of this compound.

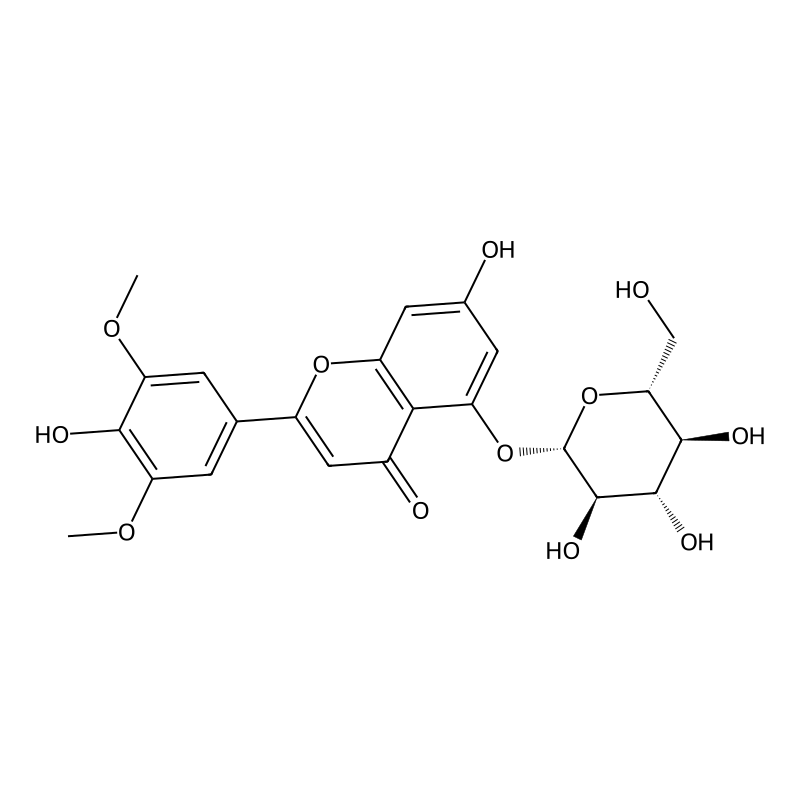

Tricin 5-glucoside, also known as Tricin 5-O-beta-D-glucoside, is a flavonoid glycoside derived from tricin, a type of O-methylated flavone. The compound is characterized by the presence of a glucose molecule attached to the 5-position of the tricin structure. Tricin itself is found in various plants, particularly in rice bran and sugarcane, and plays a significant role in plant metabolism and defense mechanisms. The molecular formula for Tricin 5-glucoside is C23H24O12, and it has been identified as having antioxidant properties and potential health benefits for humans .

The mechanism of action of tricin 5-glucoside remains under investigation. However, research suggests that tricin, the core component of tricin 5-glucoside, may possess various biological activities, including antioxidant and anti-inflammatory properties []. More research is needed to determine if tricin 5-glucoside exhibits similar properties and how the attached glucose unit influences its mechanism of action.

The chemical behavior of Tricin 5-glucoside is influenced by its structure, particularly the presence of hydroxyl and methoxy groups. While specific reactions involving Tricin 5-glucoside have not been extensively documented, its parent compound, tricin, participates in various reactions including:

- Glycosylation: The addition of glucose to the flavone structure.

- Oxidative Coupling: Tricin can react with monolignols through oxidative coupling, forming lignin-like structures .

- Acylation: Potential modification by acyl groups, which can alter its biological activity .

Tricin 5-glucoside exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects: Research indicates that flavonoids like Tricin 5-glucoside may reduce inflammation markers in various biological systems .

- Antimicrobial Activity: Some studies suggest that tricin derivatives possess antimicrobial properties against certain pathogens.

The synthesis of Tricin 5-glucoside can occur through natural biosynthetic pathways or synthetic methods:

- Biosynthesis: In plants, Tricin is synthesized from naringenin via a series of enzymatic steps involving chalcone synthase and flavonoid O-methyltransferases. The glucosylation occurs at the 5-position through the action of glucosyltransferases .

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions using appropriate glucosyl donors and catalysts under controlled conditions. Specific methodologies can vary based on desired yields and purity levels .

Tricin 5-glucoside has several applications:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement for health benefits.

- Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare products.

- Food Industry: As a natural antioxidant, it may be used to enhance food preservation and stability .

Tricin 5-glucoside shares structural similarities with other flavonoid glycosides. Below are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tricin | O-methylated flavone | Found in rice bran; linked to lignin in monocots |

| Tricin 4'-glucoside | Glucose at the 4' position | Different bioactivity profile compared to 5-glucoside |

| Tricin 7-O-glucoside | Glucose at the 7-position | Exhibits distinct antioxidant properties |

| Quercetin 3-O-glucoside | Flavonoid with glucose at the 3-position | Known for strong anti-inflammatory effects |

| Kaempferol 3-O-glucoside | Flavonoid with glucose at the 3-position | Widely studied for cardiovascular benefits |

Tricin 5-glucoside is unique due to its specific positioning of the glucose moiety and its role in plant lignification processes. This positioning affects its solubility, bioavailability, and interaction with other compounds within biological systems .

The biosynthesis of tricin 5-glucoside originates from the general phenylpropanoid pathway, establishing a complex network of precursor-product relationships that ultimately converge on glycosylated flavone formation [1] [2]. The pathway initiates with L-phenylalanine as the primary aromatic amino acid precursor, which undergoes sequential enzymatic transformations through the core phenylpropanoid route.

Phenylalanine ammonia-lyase serves as the committed enzyme for phenylpropanoid metabolism, catalyzing the deamination of L-phenylalanine to produce cinnamate [1]. This reaction represents the branch point where carbon flux diverges from primary amino acid metabolism toward specialized metabolite synthesis. Subsequently, cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, introduces a para-hydroxyl group to generate p-coumarate, establishing the foundational phenolic structure for downstream flavonoid biosynthesis [1].

The conversion of p-coumarate to p-coumaroyl-coenzyme A through 4-coumarate:coenzyme A ligase activity creates the activated phenylpropanoid unit required for polyketide condensation reactions [1]. This CoA-thioester formation enables the subsequent chalcone synthase-catalyzed reaction, where p-coumaroyl-CoA combines with three malonyl-CoA units to form naringenin chalcone [2] [3].

Chalcone isomerase facilitates the stereospecific cyclization of naringenin chalcone to produce naringenin, the first true flavonoid structure in the pathway [4] [3]. This flavanone serves as the central precursor for all downstream flavonoid classes, including the flavone derivatives that lead to tricin formation.

The transition from flavanone to flavone occurs through flavone synthase II activity, specifically the rice enzyme OsFNSII (CYP93G1), which catalyzes the direct desaturation of naringenin to form apigenin [1] [5]. This cytochrome P450-mediated reaction establishes the flavone nucleus essential for tricin biosynthesis.

Subsequent B-ring modifications involve sequential hydroxylation and methylation reactions. Apigenin 3'-hydroxylase (CYP75B4) converts apigenin to luteolin, followed by caffeic acid O-methyltransferase activity transforming luteolin to chrysoeriol [1] [5]. The unique bifunctional nature of CYP75B4 enables subsequent 5'-hydroxylation of chrysoeriol to produce selgin, which undergoes final O-methylation to generate tricin [1] [5].

The terminal glycosylation step involves UDP-glucosyltransferase enzymes that catalyze the transfer of glucose from UDP-glucose to the 5-hydroxyl position of tricin, yielding tricin 5-glucoside as the final glycosylated product [1] [6]. This reaction enhances compound solubility and stability while potentially modulating subcellular localization and transport properties.

| Precursor/Intermediate | Enzyme/Process | Pathway Stage | Subcellular Localization |

|---|---|---|---|

| L-phenylalanine | Phenylalanine ammonia-lyase (PAL) | General phenylpropanoid pathway | Cytoplasm |

| Cinnamate | Cinnamate 4-hydroxylase (C4H) | General phenylpropanoid pathway | Endoplasmic reticulum |

| p-coumarate | 4-coumarate:coenzyme A ligase (4CL) | General phenylpropanoid pathway | Cytoplasm |

| p-coumaroyl-CoA | Chalcone synthase (CHS) | Flavonoid skeleton formation | Cytoplasm |

| Naringenin chalcone | Chalcone isomerase (CHI) | Flavonoid skeleton formation | Cytoplasm |

| Naringenin | Flavone synthase II (FNSII/CYP93G1) | Flavone nucleus formation | Endoplasmic reticulum |

| Apigenin | Apigenin 3'-hydroxylase (CYP75B4) | B-ring hydroxylation | Endoplasmic reticulum |

| Luteolin | COMT/CAldOMT | B-ring O-methylation | Cytoplasm |

| Chrysoeriol | Chrysoeriol 5'-hydroxylase (CYP75B4) | B-ring hydroxylation | Endoplasmic reticulum |

| Selgin | COMT/CAldOMT | B-ring O-methylation | Cytoplasm |

| Tricin | UDP-glucosyltransferase (UGT) | O-glycosylation | Endoplasmic reticulum/Golgi |

| Tricin 5-glucoside | Final product | Glycosylated product | Vacuole/Cell wall |

Enzymatic Mechanisms of Glycosylation

The glycosylation of tricin to form tricin 5-glucoside represents a critical biotransformation that significantly alters the physicochemical and biological properties of the parent flavone. This process involves uridine diphosphate-dependent glycosyltransferases that utilize UDP-glucose as the sugar donor in a nucleophilic substitution mechanism [1] [6].

UDP-Glucosyltransferase Specificity

UDP-glucosyltransferases responsible for tricin glycosylation exhibit remarkable substrate specificity and regioselectivity patterns that determine the final glycosylation products. These enzymes belong to the family 1 glycosyltransferase superfamily and contain the characteristic plant secondary product glycosyltransferase motif in their C-terminal domains [6] [7].

The active site architecture of flavonoid-specific UDP-glucosyltransferases features a conserved histidine residue that functions as the catalytic base, facilitating deprotonation of the acceptor hydroxyl group [7] [8]. In the case of tricin 5-O-glucosyltransferase activity, this histidine residue is positioned to interact specifically with the 5-hydroxyl group of tricin, enabling regioselective glucose transfer.

Kinetic parameters for tricin glucosylation vary significantly among different UDP-glucosyltransferase enzymes. Characterized plant UGTs demonstrate Michaelis constants ranging from 19.7 to 215 μM for various flavonoid substrates, with turnover numbers spanning 11.5 to 233 min⁻¹ [9] [7]. The catalytic efficiency of tricin-specific glucosyltransferases appears optimized for the unique structural features of the tricin substrate, particularly the methoxy substitutions at the 3' and 5' positions of the B-ring.

Substrate binding occurs through multiple molecular recognition events involving both the flavone backbone and the specific hydroxylation pattern. The acceptor binding pocket accommodates the tricin molecule through hydrophobic interactions with aromatic residues and hydrogen bonding with polar amino acids [7] [8]. The positioning of the 5-hydroxyl group relative to the catalytic histidine determines the regioselectivity of the glycosylation reaction.

Rice UDP-glucosyltransferases demonstrate particularly high activity toward tricin substrates, with multiple UGT family members capable of catalyzing 5-O-glucosylation, 7-O-glucosylation, and 4'-O-glucosylation reactions [1] [10]. This multiplicity of glucosyltransferase activities enables the formation of diverse tricin glycoside profiles in rice tissues, with tricin 5-glucoside representing one of the predominant glycosylated forms.

Wheat UDP-glucosyltransferases similarly exhibit tricin glucosylation capabilities, with single nucleotide polymorphisms in putative UGT genes directly correlating with variations in flavone O-glycoside accumulation among different cultivars [1]. These genetic variations provide natural diversity in tricin 5-glucoside production capacity across wheat germplasm collections.

| UGT Family | Substrate Specificity | Km (μM) | kcat (min⁻¹) | Regioselectivity | Structural Features |

|---|---|---|---|---|---|

| UGT71G1 | Flavonoids and triterpenes | 38-215 | 139-233 | Multiple hydroxyl positions | PSPG motif, His-22 catalytic base |

| UGT74B1 | Cytokinin glucosylation | 19.7-73.4 | 11.5-11.8 | Cytokinin N-glucosylation | N-terminal acceptor domain |

| UGT78K6 | Anthocyanidin 3-O-glucosylation | Variable | Variable | 3-OH position (anthocyanidins) | Reversed flavonoid binding mode |

| Rice UGTs | Tricin glucosylation (5-OH, 7-OH, 4'-OH) | Not fully characterized | Not fully characterized | 5-OH preferential for tricin | Family 1 glycosyltransferases |

| Wheat UGTs | Tricin glucosylation (multiple positions) | SNP-dependent variation | Cultivar-dependent | Multiple tricin positions | SNP variations in UGT genes |

Subcellular Compartmentalization

The subcellular organization of tricin 5-glucoside biosynthesis involves multiple cellular compartments that coordinate precursor supply, enzymatic transformations, and product accumulation. This spatial organization ensures efficient metabolic flux while maintaining cellular homeostasis and enabling regulatory control over pathway activity [11] [12].

Endoplasmic reticulum localization characterizes several key enzymes in the tricin biosynthetic pathway, including cytochrome P450 monooxygenases responsible for flavone formation and B-ring hydroxylation [1] [11]. The membrane-bound nature of these enzymes facilitates their association with NADPH-cytochrome P450 reductase and enables efficient electron transfer for hydroxylation reactions.

UDP-glucosyltransferases involved in tricin glycosylation exhibit dual subcellular localization patterns, with evidence for both endoplasmic reticulum and Golgi apparatus association [11] [13]. This localization enables access to UDP-glucose pools and facilitates subsequent transport of glycosylated products to their final cellular destinations.

Golgi apparatus processing may involve additional modifications of tricin 5-glucoside, including potential acylation or further glycosylation reactions that generate more complex glycoside derivatives [11]. The Golgi-associated glucosyltransferase activity ensures proper folding and stability of the glycosylated products before their transport to storage compartments.

Vacuolar accumulation represents the primary destination for tricin 5-glucoside in plant cells, where the compound contributes to the cellular pool of phenolic antioxidants [12]. The enhanced water solubility conferred by glucosylation facilitates transport across tonoplast membranes and subsequent storage in the acidic vacuolar environment.

Cytoplasmic enzyme activities include O-methyltransferases and certain early pathway enzymes that contribute precursors for tricin formation [1]. The coordination between cytoplasmic and membrane-associated enzyme activities requires efficient metabolite transport and channeling mechanisms.

Nuclear localization of certain regulatory proteins involved in pathway control enables transcriptional regulation of glucosyltransferase gene expression in response to developmental and environmental signals [14] [15]. This regulatory compartmentalization provides hierarchical control over tricin 5-glucoside biosynthetic capacity.

Evolutionary Divergence in Monocot vs. Dicot Biosynthesis

The evolutionary trajectory of tricin 5-glucoside biosynthesis reveals fundamental differences between monocotyledonous and dicotyledonous plant lineages, reflecting independent recruitment and functional diversification of enzymatic machinery. These evolutionary patterns provide insights into the molecular basis for the widespread occurrence of tricin derivatives in grasses compared to their patchy distribution in dicot species [1] [5].

Flavone synthase evolution demonstrates the most striking divergence between monocots and dicots. Grass species utilize CYP93G subfamily enzymes (specifically CYP93G1/OsFNSII) for flavone formation, while dicotyledonous plants employ CYP93B subfamily enzymes for analogous reactions [1] [5]. This phylogenetic separation indicates independent evolutionary recruitment of cytochrome P450 activities for flavone biosynthesis in these major angiosperm lineages.

The absence of CYP93G members in dicots and the corresponding lack of CYP93B enzymes in grasses reflects lineage-specific gene family expansion and functional specialization [1]. This mutually exclusive distribution pattern suggests that the capacity for efficient tricin biosynthesis evolved primarily within the monocot lineage, explaining the predominance of tricin derivatives in grass species.

Flavonoid 3',5'-hydroxylase evolution provides another example of convergent functional recruitment. Canonical CYP75A subfamily enzymes that catalyze 3',5'-hydroxylation in many dicot species have been lost or rendered non-functional in grasses [1] [5]. Instead, grass species have evolved specialized CYP75B4 enzymes with unique dual specificity for apigenin 3'-hydroxylation and chrysoeriol 5'-hydroxylation.

This neofunctionalization event in grass CYP75B evolution enabled the specific enzymatic capabilities required for tricin biosynthesis while maintaining compatibility with existing cellular metabolic networks [5] [16]. The substrate specificity of grass A3'H/C5'H enzymes differs markedly from canonical F3'5'H enzymes, reflecting adaptive evolution toward tricin-specific catalytic properties.

Medicago legumes represent a notable exception among dicot species, having independently evolved tricin biosynthetic capabilities through acquisition of Medicago-specific CYP75B enzymes [16] [17]. These enzymes exhibit broader substrate specificity compared to their grass counterparts but achieve similar functional outcomes through convergent evolutionary processes.

COMT/CAldOMT enzyme evolution demonstrates grass-specific acquisition of bifunctional catalytic capabilities [1] [18]. While dicot COMT enzymes primarily function in lignin biosynthesis, grass orthologs have evolved dual specificity for both monolignol and flavonoid O-methylation reactions. This evolutionary innovation enables coordinate regulation of tricin and lignin biosynthesis in grass species.

UDP-glucosyltransferase diversification shows more complex evolutionary patterns, with multiple independent origins of tricin-specific glucosylation activities across plant lineages [6] [19]. The patchy distribution of tricin glucosyltransferase activities in dicot species suggests repeated evolution and loss of these capabilities, contrasting with the more stable presence in grass lineages.

| Enzyme Family | Monocot (Grass) Characteristics | Dicot Characteristics | Evolutionary Origin | Distribution Pattern |

|---|---|---|---|---|

| Flavone synthase (FNSII) | CYP93G subfamily (CYP93G1) | CYP93B subfamily (different phylogeny) | Independent recruitment from ancestors | No CYP93G members in dicots |

| Flavonoid 3',5'-hydroxylase | CYP75B4 (A3'H/C5'H) - chrysoeriol-specific | CYP75A subfamily (canonical F3'5'H) | Neofunctionalization events | Lost/non-functional CYP75A in grasses |

| COMT/CAldOMT | Bifunctional for tricin and lignin biosynthesis | Primarily lignin-focused function | Grass-specific dual function evolution | Expanded function in grass family |

| UDP-glucosyltransferase | Multiple UGT families with tricin activity | Variable and patchy tricin activity | Multiple independent evolutionary origins | Patchy distribution in dicot lineages |

Genetic Regulation in Model Grass Species

The genetic regulatory framework governing tricin 5-glucoside biosynthesis in model grass species involves complex transcriptional networks that coordinate pathway gene expression with developmental programs, environmental responses, and metabolic demands. Understanding these regulatory mechanisms provides insights into the molecular basis for natural variation in tricin accumulation and enables targeted approaches for metabolic engineering [20] [21] [10].

Rice (Oryza sativa) serves as the primary model system for investigating tricin biosynthetic regulation, with well-characterized genes including OsFNSII (CYP93G1), OsCAldOMT1, and OsCYP75B4 representing key regulatory targets [1] [22] [10]. Expression analysis reveals tissue-specific accumulation patterns, with highest transcript levels observed in vegetative tissues and anthers during specific developmental stages.

MYB transcription factors play central roles in coordinating flavonoid pathway gene expression in rice, with specific family members controlling the balance between tricin accumulation and other flavonoid derivatives [10] [22]. The integration of MYB-mediated regulation with gibberellic acid signaling pathways enables developmental control over tricin biosynthetic capacity.

Maize (Zea mays) genetic analysis has identified the C2 (CHALCONE SYNTHASE) gene as a critical regulatory locus, with the C2-Idf mutation dramatically reducing tricin accumulation and altering lignin composition [20]. This mutant phenotype demonstrates the coordinated regulation of early pathway steps and their downstream effects on specialized metabolite profiles.

The purple pigmentation regulatory network in maize involves coordination between tricin biosynthesis and anthocyanin production pathways, sharing common transcriptional regulators while maintaining pathway-specific control mechanisms [20] [10]. This regulatory integration enables tissue-specific pigmentation patterns while optimizing resource allocation between competing metabolic pathways.

Sorghum (Sorghum bicolor) research has focused on the brown midrib (bmr) regulatory loci, particularly SbCOMT (Bmr12) and its role in coordinating tricin and lignin biosynthesis [23] [21]. The co-regulation of these pathways reflects their biochemical interconnection and shared regulatory requirements for cell wall formation.

Stress-responsive regulatory elements in sorghum enable modulation of tricin biosynthetic gene expression in response to abiotic stresses, potentially contributing to enhanced stress tolerance through antioxidant accumulation [14] [24]. This regulatory flexibility demonstrates the adaptive significance of tricin biosynthetic capacity.

Brachypodium distachyon has emerged as a valuable model for understanding cell wall biosynthesis regulation, including the coordination of tricin incorporation with lignin polymerization [25] [26]. The developmental regulation of secondary cell wall formation involves precise temporal control of tricin biosynthetic gene expression.

Wheat (Triticum aestivum) genetic analysis has revealed significant natural variation in tricin accumulation patterns, particularly in bran and pericarp tissues [10] [24]. The concentration of tricin derivatives in wheat bran reflects tissue-specific regulatory programs that enhance antioxidant content in seed protective tissues.

Multiple O-methyltransferases in wheat, including TaOMT1 and TaOMT2, contribute to the complex regulation of tricin biosynthesis through both enzymatic activity and regulatory feedback mechanisms [24]. The coordination of these enzyme activities enables fine-tuning of tricin accumulation levels.

Switchgrass (Panicum virgatum) research has focused on the regulation of tricin biosynthesis in the context of bioenergy applications, with PvCYP75B11 and related genes representing targets for improving biomass processing characteristics [18]. The tissue-specific expression patterns of these genes correlate with biomass accumulation phases and cell wall maturation processes.

| Model Species | Key Regulatory Genes | Transcriptional Control | Expression Patterns | Regulatory Networks |

|---|---|---|---|---|

| Rice (Oryza sativa) | OsFNSII (CYP93G1), OsCAldOMT1, OsCYP75B4 | MYB transcription factors, stress response | High in vegetative tissues and anthers | Integration with GA signaling pathways |

| Maize (Zea mays) | C2 (CHALCONE SYNTHASE), ZmCOMT, ZmFNSI-1 | C2-Idf mutation impacts purple pigmentation | Purple pigmentation in seeds/tissues | Coordinate flavonoid pathway regulation |

| Sorghum (Sorghum bicolor) | SbCOMT (Bmr12), SbCYP75B97 | Brown midrib (bmr) regulatory loci | Predominantly in stem and leaf tissues | Co-regulation with lignin biosynthesis |

| Brachypodium distachyon | BdFNSII, BdCOMT orthologs | Developmental stage-specific regulation | Secondary cell wall formation stages | Cell wall biosynthesis coordination |

| Wheat (Triticum aestivum) | TaOMT1, TaOMT2, multiple wheat UGTs | Stress-responsive regulatory elements | Concentrated in bran and pericarp | Crosstalk with anthocyanin pathways |

| Switchgrass (Panicum virgatum) | PvCYP75B11, PvCOMT orthologs | Tissue-specific expression patterns | Biomass accumulation phases | Bioenergy trait regulatory networks |